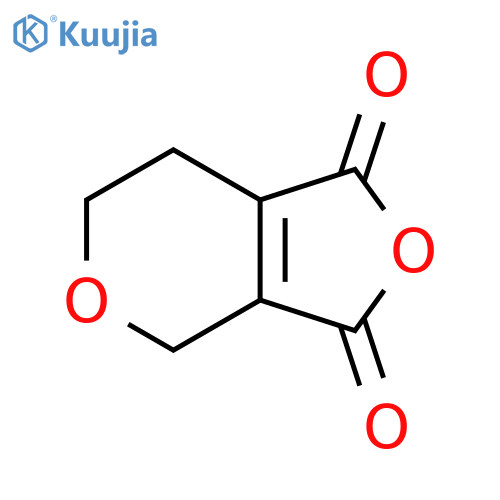Cas no 2171110-69-1 (1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione)
1H,3H,4H,6H,7H-フロ[3,4-c]ピラン-1,3-ジオンは、複雑なフランおよびピラン骨格を有する複素環式化合物です。この化合物は、その特異な分子構造により、有機合成化学や医薬品開発において重要な中間体としての潜在性を有しています。特に、酸素含有複素環の特性を活かした反応性が特徴で、多様な官能基導入が可能です。熱安定性に優れ、結晶性が良好なため、精製プロセスが容易である点も利点です。さらに、光学活性を有する誘導体の合成前駆体としての応用が期待されています。

2171110-69-1 structure
商品名:1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione
1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione
- 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione
- EN300-1666405
- 2171110-69-1
- SCHEMBL2115526
- 1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione
-
- インチ: 1S/C7H6O4/c8-6-4-1-2-10-3-5(4)7(9)11-6/h1-3H2
- InChIKey: JCBMWZOVLSJQLX-UHFFFAOYSA-N
- ほほえんだ: O1CC2C(=O)OC(C=2CC1)=O
計算された属性
- せいみつぶんしりょう: 154.02660867g/mol
- どういたいしつりょう: 154.02660867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 52.6Ų
1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1666405-0.25g |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 0.25g |
$1276.0 | 2023-06-04 | |
| Enamine | EN300-1666405-10000mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95.0% | 10000mg |
$11090.0 | 2023-09-21 | |
| Enamine | EN300-1666405-2500mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95.0% | 2500mg |
$5055.0 | 2023-09-21 | |
| Enamine | EN300-1666405-5000mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95.0% | 5000mg |
$7479.0 | 2023-09-21 | |
| 1PlusChem | 1P028QJR-2.5g |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 2.5g |
$6310.00 | 2023-12-19 | |
| Aaron | AR028QS3-100mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 100mg |
$1255.00 | 2025-02-17 | |
| Aaron | AR028QS3-250mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 250mg |
$1780.00 | 2025-02-17 | |
| Aaron | AR028QS3-500mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 500mg |
$2792.00 | 2023-12-15 | |
| Aaron | AR028QS3-5g |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 5g |
$10309.00 | 2023-12-15 | |
| 1PlusChem | 1P028QJR-50mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 50mg |
$908.00 | 2023-12-19 |
1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
2171110-69-1 (1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione) 関連製品
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
